molecular formula C7H15F2O3P B1620692 Diisopropyl difluoromethylphosphonate CAS No. 681-80-1

Diisopropyl difluoromethylphosphonate

Cat. No.: B1620692
CAS No.: 681-80-1
M. Wt: 216.16 g/mol
InChI Key: LHZZAGSFNNHJKI-UHFFFAOYSA-N
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Description

Diisopropyl difluoromethylphosphonate is a useful research compound. Its molecular formula is C7H15F2O3P and its molecular weight is 216.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical Synthesis : Diisopropyl difluoromethylphosphonate has been used in electrochemical synthesis. For instance, electrochemical activation of magnesium has been employed for the efficient electrosynthesis of 1,1-dichloroalkylphosphonates from diisopropyl trichloromethylphosphonate (Jubault, Feasson, & Collignon, 1995). Similarly, one-pot electrosynthesis of cycloalkylphosphonates has been achieved using this compound (Jubault, Feasson, & Collignon, 1996).

  • Chemotherapy Research : Its derivatives, such as diisopropoxyphosphonate monosulfone and disulfone, have been explored as potential targets for chemotherapy (Wong, Olmstead, & Gervay-Hague, 2007) (Wong, Olmstead, Fettinger, & Gervay-Hague, 2007).

  • Synthesis of Heterocycles : It has been used in the synthesis of new mercapto-phosphono substituted heterocycles, showcasing its utility in organic chemistry (Masson, Saint-Clair, & Saquet, 1994).

  • Study of Pyrolysis : Research on the gas-phase pyrolysis of diisopropyl methylphosphonate provides insights into the decomposition behavior of organophosphorus chemical warfare nerve agents, indicating its relevance in defense research (Zegers & Fisher, 1998).

  • Enzymatic Studies : The compound has been involved in chemo-enzymatic synthesis studies, for instance, in the creation of phosphonic acid analogs of amino acids (Hammerschmidt & Wuggenig, 1999).

  • Green Chemistry Applications : Its role in palladacycle-catalyzed phosphonation of aryl halides in water, underlining its importance in environmentally friendly chemical processes (Xu, Yang, Zhang, & Wu, 2013).

  • Detoxification of Chemical Agents : Enzymatic studies have demonstrated its use in the hydrolysis of nerve gas, indicating its potential in detoxification applications (Hoskin & Roush, 1982).

Mechanism of Action

Target of Action

Diisopropyl difluoromethylphosphonate primarily targets cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

This compound acts as an irreversible inhibitor of cholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an accumulation of acetylcholine, leading to continuous stimulation of the nerves .

Biochemical Pathways

It’s known that the compound’s inhibition of cholinesterase disrupts the normal function of the nervous system . This disruption can affect various physiological processes, including muscle contraction and heart rate .

Pharmacokinetics

Similar compounds are known to be absorbed rapidly and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The inhibition of cholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system . This can result in a range of effects, from muscle twitching and weakness to bradycardia (slow heart rate), bronchoconstriction (narrowing of the airways), and increased secretion of bodily fluids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable but undergoes hydrolysis when subjected to moisture . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of water .

Biochemical Analysis

Biochemical Properties

Diisopropyl difluoromethylphosphonate plays a crucial role in biochemical reactions by inhibiting serine proteases such as trypsin, chymotrypsin, and acetylcholinesterase . It interacts with these enzymes by forming a covalent bond with the serine residue at their active sites, leading to irreversible inhibition. This interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit neutrophil elastase activity, which is crucial for neutrophil function . This compound also influences cell signaling pathways by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts . This accumulation can affect neurotransmission and muscle contraction. Additionally, this compound can induce apoptosis in certain cell types by disrupting normal cellular metabolism and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of serine proteases. The compound forms a covalent bond with the serine residue, leading to the inhibition of enzyme activity . This inhibition prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmission. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can undergo hydrolysis in the presence of moisture . Over time, the degradation of this compound can lead to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and serine proteases, leading to the inhibition of their activity . This compound can also affect metabolic flux by altering the levels of metabolites involved in neurotransmission and cellular signaling. The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine, affecting the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, affecting its localization and activity. Additionally, this compound can be distributed to different tissues, where it exerts its inhibitory effects on target enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in protein synthesis and energy metabolism. The subcellular localization of this compound can influence its activity and function within the cell .

Properties

IUPAC Name

2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZZAGSFNNHJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)F)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381705
Record name diisopropyl difluoromethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-80-1
Record name diisopropyl difluoromethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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